Lipophilicity-Driven Differentiation Against Para-Substituted Analogs
The target compound has a higher computed lipophilicity (XLogP3 = 3.1) compared to its structurally analogous 4-fluorophenyl derivative (XLogP3 = 2.8) [1][2]. This difference arises from the ortho-substituted, lipophilic o-tolyl group versus the electron-withdrawing 4-fluorophenyl moiety. The higher logP suggests potential for different membrane permeability and ADME profiles, which is a crucial differentiator when selecting a compound for cellular assays or in vivo studies.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034400-05-8): XLogP3 = 2.8 |
| Quantified Difference | +0.3 logP units (higher lipophilicity) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Even a 0.3 logP unit difference can significantly alter a compound's cell permeability and metabolic stability, directly impacting the choice between these analogs for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 122161146, 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide. National Center for Biotechnology Information. View Source
- [2] Kuujia.com, Product Page for CAS No. 2034400-05-8 (3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(4-fluorophenyl)piperidine-1-carboxamide). Accessed 2026-04-29. View Source
